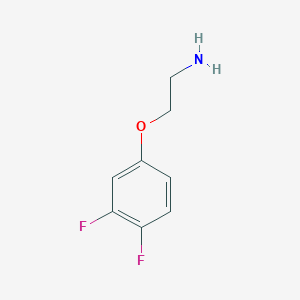

4-(2-Aminoethoxy)-1,2-difluorobenzene

Description

4-(2-Aminoethoxy)-1,2-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2 and a 2-aminoethoxy group at position 4. This structure combines the electron-withdrawing effects of fluorine atoms with the electron-donating nature of the aminoethoxy group, creating unique reactivity and physicochemical properties. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic systems are valued for their metabolic stability and bioavailability . The compound is commercially available as a hydrochloride salt (Ref: 3D-IAC63991) at varying prices (e.g., 250 mg for €500.00) .

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEKPAAMGGGNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with 2-aminoethanol under specific conditions. One common method includes:

Nucleophilic Substitution Reaction: 1,2-difluorobenzene reacts with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Aminoethoxy)-1,2-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-1,2-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Aminoethoxy)-1,2-difluorobenzene with analogous fluorinated and substituted benzene derivatives, focusing on synthesis, reactivity, and applications.

Structural and Functional Group Comparisons

Case Study: Reactivity in Cyclization Reactions

A failed Pictet–Spengler reaction involving a difluorophenyl-substituted precursor (similar to 4-(bromomethyl)-1,2-difluorobenzene) highlights the electron-deficient nature of fluorinated rings, which can hinder nucleophilic attack. This contrasts with non-fluorinated analogs, where cyclization proceeds efficiently .

Biological Activity

4-(2-Aminoethoxy)-1,2-difluorobenzene is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Chemical Formula : CHFNO

- CAS Number : 1258639-91-6

- Molecular Weight : 185.18 g/mol

This compound features an aminoethoxy group and two fluorine atoms on the benzene ring, which may influence its biological interactions and pharmacological properties.

Interaction with Biological Targets

Research indicates that this compound interacts with specific enzymes and receptors, which is crucial for understanding its pharmacodynamics. Preliminary studies suggest potential binding affinities with various biological targets, although detailed investigations are still required to elucidate these interactions fully.

The mechanism of action for this compound involves modulation of enzyme activity and cellular signaling pathways. It may act as an inhibitor or activator of certain proteins involved in metabolic pathways, potentially influencing redox reactions within cells.

Antibacterial Activity

Recent studies have explored the antibacterial properties of similar compounds. For instance, derivatives with structural similarities to this compound have shown effectiveness against bacterial pathogens by inhibiting cell division through targeting the FtsZ protein in bacteria like Bacillus subtilis and Staphylococcus aureus .

Toxicological Studies

Toxicological assessments indicate that this compound has a relatively high safety profile. In repeated dose toxicity studies on rats, the no-observed-adverse-effect level (NOAEL) was determined to be 320 mg/kg/day . This suggests that while the compound exhibits biological activity, it may also be safe for use within certain dosage limits.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular metabolism and redox balance. It has been observed to affect the NAD+/NADH ratio, which is critical for maintaining cellular homeostasis.

Animal Models

Animal model studies indicate that the effects of this compound can vary significantly with dosage. Lower doses may enhance cellular metabolism and promote beneficial effects, while higher doses could lead to oxidative stress and cellular damage.

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminoethoxy)-2,4-difluorobenzene | Similar aminoethoxy and difluorobenzene structure | Different substitution pattern on the benzene ring |

| 4-(2-Aminopropoxy)-1,2-difluorobenzene | Propyl instead of ethyl group | Potentially different biological activity |

| 4-(Amino)-1,2-difluorobenzene | Lacks ether functionality | Simpler structure may lead to distinct reactivity |

This table highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.